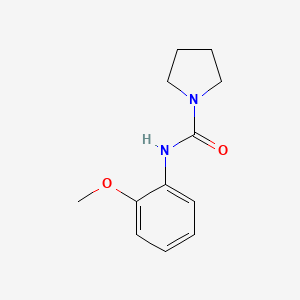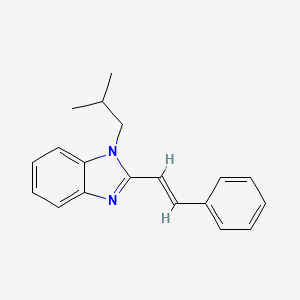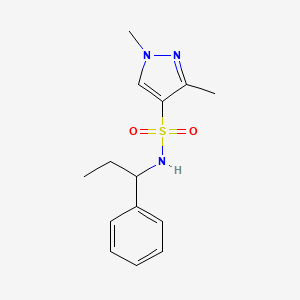
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as O-2050, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the 1970s by a team of researchers led by Paul Janssen, a Belgian pharmacologist. O-2050 has been found to have potent analgesic properties, making it a promising candidate for the development of new pain medications.
Mechanism of Action
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the reward pathway, which can lead to feelings of euphoria. However, unlike other opioids, this compound does not activate the delta-opioid receptor, which is responsible for respiratory depression and addiction.
Biochemical and Physiological Effects
In addition to its analgesic properties, this compound has been found to have other biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which can improve mood and motivation. It also has anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency and long duration of action, which allows for more precise measurements of its effects. However, one limitation is that it is difficult to obtain and requires specialized equipment and expertise to synthesize.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new pain medications based on its structure and mechanism of action. Another area is the investigation of its effects on mood and motivation, which could have implications for the treatment of depression and other psychiatric disorders. Finally, further research is needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory conditions.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as sodium carbonate. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its analgesic properties in animal models. It has been found to be more potent than morphine in producing analgesia, and it also has a longer duration of action. This compound has also been shown to have fewer side effects than other opioids, such as respiratory depression and addiction.
properties
IUPAC Name |
N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGBMCSZOQUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5437562.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437567.png)


![N~2~-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5437584.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5437626.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5437634.png)
![3-[(3-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5437653.png)

![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)